(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate
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Description
The compound of interest, due to its structural complexity, finds potential applications in various fields of chemistry and biology. Its unique configuration, involving the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl and 5-bromo-2-chlorobenzoate groups, suggests a multifaceted approach to understanding its synthesis, structure, and reactivity.
Synthesis Analysis
While specific synthesis details for this compound were not directly found, similar compounds have been synthesized through multi-step reactions involving reduction, oxidation, nucleophilic addition, condensation, and diazotization processes. For instance, a series of benzo[d][1,2,3]triazin-4(3H)-ones derivatives were successfully synthesized using ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids as starting materials, highlighting the complexity and versatility of synthesis routes for such compounds (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of triazine derivatives often features planar rings inclined at various angles to adjacent groups, impacting the compound's physical and chemical properties. For example, a closely related compound demonstrated significant inclination angles between its triazine ring and adjacent phenyl and benzene rings, affecting its molecular conformation and reactivity (Fun et al., 2011).
Chemical Reactions and Properties
Compounds containing the triazine moiety engage in a variety of chemical reactions, including condensation with carboxylic acids and amines to yield corresponding amides and esters. These reactions proceed effectively under atmospheric conditions without the need for solvent drying, illustrating the triazine derivatives' reactivity and potential for further functionalization (Kunishima et al., 1999).
Scientific Research Applications
Photodegradation Studies
The compound's derivatives have been studied for their photodegradation properties. For example, Abdou, Sidky, and Wamhoff (1987) investigated the photodegradation of Azinphos-ethyl in chloroform and methanol solutions, identifying various photoproducts including derivatives of benzo[d][1,2,3]triazine (Abdou, Sidky, & Wamhoff, 1987).
Biological Activities
Research by Zhang et al. (2019) synthesized novel benzo[d][1,2,3]triazin-4(3H)-ones, demonstrating insecticidal and fungicidal activities. Their findings suggest potential use in agricultural pest control (Zhang et al., 2019).
Applications in Organic Synthesis
Kunishima et al. (1999) explored the use of 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives in organic synthesis. Their study highlights the effectiveness of these compounds in condensing carboxylic acids and amines, providing a practical method for amide and ester formation (Kunishima et al., 1999).
Anticancer Potential
A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, exhibiting significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Antibacterial Evaluation
Research by Huang and Lee (2011) designed and synthesized 6-azapyrimidines with 1,2,4-triazine derivatives, showing selective inhibition against Proteus vulgaris, indicating potential as antibacterial agents (Huang & Lee, 2011).
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIKHXOELSKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate |
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